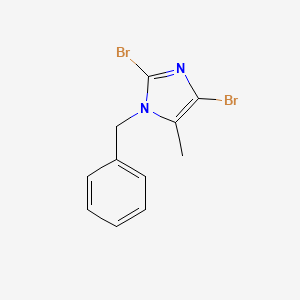
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, while the thiourea group can interact with thiol groups in proteins and other biomolecules. This interaction can lead to changes in fluorescence, which can be used to monitor biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein Isothiocyanate: A commonly used fluorescent dye with similar applications in fluorescence microscopy and flow cytometry.
Thiourea Derivatives: Compounds with similar chemical properties and reactivity, used in various chemical and biological applications.
Uniqueness
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a fluorescein moiety with a thiourea group, providing both fluorescent properties and reactivity with thiol groups. This dual functionality makes it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C26H26ClN3O5S |
|---|---|
Peso molecular |
528.0 g/mol |
Nombre IUPAC |
1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C26H25N3O5S.ClH/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26;/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35);1H |
Clave InChI |
PXRJXLGUUHZBIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)

![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)




![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
